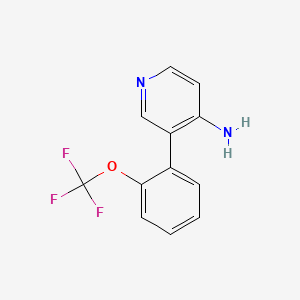

3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine

Overview

Description

3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine is a heterocyclic aromatic compound featuring a pyridine ring substituted with an amino group at position 4 and a 2-(trifluoromethoxy)phenyl group at position 3. The trifluoromethoxy (-OCF₃) substituent is a lipophilic electron-withdrawing group, commonly employed in medicinal chemistry to enhance metabolic stability and modulate target binding affinity. Its synthesis likely follows palladium-catalyzed cross-coupling or nucleophilic aromatic substitution routes, similar to methods described for related trifluoromethoxy-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Synthesis of 3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution : Utilizing trifluoromethoxy-substituted phenols in reactions with pyridine derivatives to introduce the trifluoromethoxy group.

- Coupling Reactions : Employing palladium-catalyzed coupling reactions to form the pyridine ring while incorporating the trifluoromethoxy moiety.

These synthetic routes are crucial for producing derivatives that can be tested for various biological activities.

Anticancer Activity

Research indicates that compounds containing pyridine and trifluoromethyl groups exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Kinases : Compounds with similar structures have been found to inhibit kinases involved in cancer progression, such as mTOR (mechanistic target of rapamycin), which is overactivated in many tumors .

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

- Gram-positive Bacteria : Case studies have demonstrated improved IC50 values against Gram-positive bacterial strains, indicating potential as an antimicrobial agent.

Agrochemical Applications

The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Compounds similar to this compound are being explored for their potential as:

- Fungicides : Trifluoromethylpyridine derivatives have shown effectiveness in crop protection against fungal pathogens, improving yield and quality .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a series of pyridine derivatives, including those with trifluoromethyl substitutions. The results indicated that specific structural modifications led to enhanced cytotoxicity against multiple cancer cell lines, with notable selectivity towards certain types of cancer cells .

| Compound Structure | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3f | 9.2 | COX-2 Inhibition |

| 3c | 10 | COX-1 Inhibition |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of trifluoromethylated pyridines. The findings revealed that these compounds exhibited potent activity against Gram-positive bacteria, with IC50 values significantly lower than traditional antibiotics.

| Pathogen | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Streptococcus pneumoniae | 7.5 |

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridin-4-amine moiety can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds Compared:

Substituent Impact:

- Trifluoromethoxy (-OCF₃) vs. However, -CF₃ may confer greater metabolic stability due to reduced susceptibility to oxidative cleavage.

- Positional Effects: A 2-OCF₃ substituent (target compound) imposes steric hindrance near the pyridine nitrogen, possibly altering binding kinetics compared to 3-OCF₃ analogs (e.g., pyridopyrimidinone derivatives in ).

Core Heterocycle Variations

- Pyridine vs. Pyrimidine: Pyrimidine cores (e.g., 2-(4-CF₃-phenyl)pyrimidin-4-amine) enable additional hydrogen-bonding interactions via the second nitrogen, enhancing target affinity but reducing solubility.

- Fused Ring Systems: Thienopyrimidine (e.g., ) and pyridopyrimidinone (e.g., ) derivatives exhibit extended conjugation, improving π-stacking in hydrophobic binding pockets.

Pharmacological and Physicochemical Profiles

*Inferred from analogous compounds in .

Biological Activity

3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of compounds, making them suitable for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a trifluoromethoxy group and an amine functional group, contributing to its potential reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, influencing various signaling pathways.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antiparasitic Activity: Preliminary studies suggest that this compound may exhibit activity against malaria parasites by inhibiting PfATP4, a critical Na+-ATPase enzyme involved in parasite survival.

- Anticancer Potential: Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation in vitro.

- Anti-inflammatory Effects: The compound has been noted for its potential to modulate inflammatory responses through various biochemical pathways.

Case Study 1: Antiparasitic Activity

A study focusing on the optimization of compounds targeting PfATP4 revealed that derivatives similar to this compound demonstrated significant inhibition of Na+-ATPase activity in Plasmodium falciparum models. The optimized compounds showed enhanced efficacy with EC50 values in the low micromolar range, indicating strong antiparasitic potential .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values suggesting effective growth inhibition. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for cancer therapy .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-(trifluoromethoxy)phenyl)pyridin-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and trifluoromethoxy-substituted aryl halides. For example:

-

Nucleophilic Aromatic Substitution : Reacting 4-aminopyridine with 2-(trifluoromethoxy)phenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalysts, base) .

-

Reductive Amination : Condensation of 3-(2-(trifluoromethoxy)phenyl)pyridine-4-carbaldehyde with ammonia in the presence of reducing agents like NaBH .

-

Optimization : Use HPLC or GC-MS to monitor reaction progress. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to improve yields. Purity can be enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

- Data Table : Comparison of Synthetic Routes

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh) | 65–75 | ≥95 | |

| Reductive Amination | NaBH | 50–60 | 90–92 |

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer :

- Spectroscopy :

- H/C NMR : Assign peaks for pyridine (δ 7.5–8.5 ppm) and trifluoromethoxy groups (δ 4.5–5.5 ppm for CFO). F NMR confirms CF symmetry (single peak near δ -58 ppm) .

- IR Spectroscopy : Identify N-H stretching (3300–3500 cm) and C-F vibrations (1100–1200 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H] at m/z 178.11 (calculated) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between pyridine and phenyl rings) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic effects of the trifluoromethoxy group on the compound’s reactivity?

- Methodological Answer :

-

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of CFO. B3LYP/6-311+G(d,p) basis sets are recommended .

-

Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict nucleophilic/electrophilic sites .

-

Example Finding : The CFO group lowers HOMO energy by ~1.5 eV, enhancing electrophilic aromatic substitution at the pyridine ring .

- Data Table : DFT-Calculated Parameters

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -6.8 | |

| LUMO Energy | -2.3 | |

| Band Gap | 4.5 |

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation time). For example, inconsistent IC values in kinase inhibition assays may arise from varying ATP concentrations .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that influence activity .

- Structural Analog Comparison : Compare with analogues like 4-(trifluoromethyl)benzamide derivatives to isolate the role of the trifluoromethoxy group .

Q. What strategies are effective for studying the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR or JAK2). Prioritize targets with high Glide scores (> -8 kcal/mol) .

- Kinase Profiling Panels : Screen against 100+ kinases at 1 µM concentration (e.g., DiscoverX KINOMEscan).

- SAR Studies : Modify the pyridine amine or trifluoromethoxy group to assess potency changes. For example, replacing CFO with Cl reduces selectivity .

Q. Contradictory Data Analysis

Q. Conflicting reports on solubility: How can researchers determine optimal solvents for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (stock solution) and dilute into aqueous buffers (PBS, pH 7.4). Use nephelometry to detect precipitation.

- Co-solvent Systems : Add 10% PEG-400 or cyclodextrin to enhance solubility .

- Literature Comparison : Earlier studies may use outdated methods (e.g., shake-flask vs. HPLC-UV). Prioritize data from validated protocols .

Properties

IUPAC Name |

3-[2-(trifluoromethoxy)phenyl]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-4-2-1-3-8(11)9-7-17-6-5-10(9)16/h1-7H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIKNEFWJDELHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CN=C2)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734703 | |

| Record name | 3-[2-(Trifluoromethoxy)phenyl]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258634-39-7 | |

| Record name | 3-[2-(Trifluoromethoxy)phenyl]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.